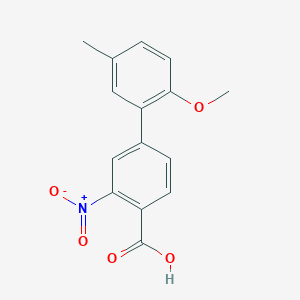
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, also known as 4-CMB, is a chlorinated benzoic acid derivative with various uses in scientific research. It has a variety of applications, including in biochemical and physiological studies, laboratory experiments, and as a reagent in synthesis processes.
Applications De Recherche Scientifique
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as 2-chloro-4-(4-methoxy-2-methylphenyl)benzoic acid and 4-chloro-2-methoxy-2-methylphenyl-1-methyl-1H-imidazole. It is also used in biochemical and physiological studies, as it is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Mécanisme D'action
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormones that are involved in inflammation, pain, and fever. 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% inhibits the COX-2 enzyme by binding to its active site and preventing it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects when administered to animals. It has also been shown to reduce inflammation and pain in humans. Additionally, 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been shown to have antioxidant properties, which may be beneficial in preventing cell damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% in laboratory experiments is that it is a potent inhibitor of the COX-2 enzyme, which makes it a useful tool for studying the effects of prostaglandins on various biochemical and physiological processes. However, 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% has some potential side effects, such as gastrointestinal irritation, which should be taken into consideration when using it in experiments.
Orientations Futures
There are a variety of potential future directions for 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% research. These include investigating its potential as an anti-cancer agent, exploring its use as an anti-inflammatory agent in the treatment of chronic diseases, and studying its potential as an antioxidant. Additionally, further research could be done to investigate the mechanism of action of 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% and to identify potential new uses for it in scientific research.
Méthodes De Synthèse
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis and the Sandmeyer reaction. The Williamson ether synthesis involves reacting 4-methoxy-2-methylphenol with sodium hypochlorite in the presence of a base, such as sodium hydroxide, to yield 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%. The Sandmeyer reaction involves reacting 4-methoxy-2-methylphenol with chloroform in the presence of an aqueous solution of sodium hydroxide to yield 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%.
Propriétés
IUPAC Name |
4-chloro-2-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-11(19-2)4-6-12(9)14-8-10(16)3-5-13(14)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDWCHGSMUPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689979 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-14-2 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














